molecular formula C21H22N4O3 B12021840 N'-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12021840
M. Wt: 378.4 g/mol
InChI Key: CTQQWZOQAOZJFX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a propoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group (benzylidene) can be reduced to form an amine.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the benzylidene group may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Chlorobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxybenzylidene and propoxyphenyl groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-3-12-28-17-10-8-15(9-11-17)18-13-19(24-23-18)21(26)25-22-14-16-6-4-5-7-20(16)27-2/h4-11,13-14H,3,12H2,1-2H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

CTQQWZOQAOZJFX-HYARGMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.